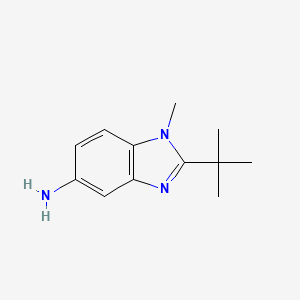

2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine

Description

2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by a tert-butyl group at position 2 and a methyl group at position 1 of the benzimidazole core. With a molecular weight of 203.29 (C${12}$H${17}$N$_{3}$) and CAS number 1250823-86-9, it is cataloged as a research chemical with 95% purity . Benzimidazoles are renowned for their roles in medicinal chemistry due to their structural versatility, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

IUPAC Name |

2-tert-butyl-1-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-12(2,3)11-14-9-7-8(13)5-6-10(9)15(11)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQQCDMIPDEXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine (CAS No. 1250823-86-9) is a synthetic organic compound belonging to the class of benzodiazoles. This compound has garnered interest in various biological studies due to its potential pharmacological activities. The following article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Information

- Molecular Formula : CHN

- Molecular Weight : 203.29 g/mol

- SMILES : CC(C)(C)C1=NC2=C(N1C)C=CC(=C2)N

- InChIKey : XOQQCDMIPDEXRQ-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 204.14952 | 145.9 |

| [M+Na]+ | 226.13146 | 158.9 |

| [M+NH4]+ | 221.17606 | 154.2 |

| [M+K]+ | 242.10540 | 154.7 |

| [M-H]- | 202.13496 | 147.6 |

Research indicates that compounds like this compound may exhibit various biological activities, including:

- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cancer pathways, such as Bcr-Abl and FGFRs (Fibroblast Growth Factor Receptors). These kinases are critical for tumor growth and proliferation .

- Antiproliferative Effects : Analogous derivatives have been reported to possess significant antiproliferative activity against various cancer cell lines, with IC values in the nanomolar range .

- Receptor Modulation : Some studies suggest that benzodiazole derivatives can interact with serotonin receptors (5-HTR), potentially influencing neurotransmitter systems and offering therapeutic avenues for psychiatric disorders .

Case Studies

- Cancer Cell Lines : In a study evaluating the effects of similar benzodiazole derivatives on HL60 and HCT116 cell lines, compounds demonstrated IC values as low as 8.3 nM, indicating potent inhibition . This suggests that modifications to the benzodiazole structure can enhance anticancer properties.

- Inhibition of Phosphodiesterase : A series of related compounds showed significant inhibition of phosphodiesterase enzymes, which play a role in cellular signaling pathways related to cancer and inflammation . The most effective inhibitors achieved over 90% inhibition at low concentrations.

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of selected benzodiazole derivatives compared to this compound:

| Compound Name | IC (nM) | Target Enzyme/Pathway |

|---|---|---|

| Compound A (similar structure) | 8.3 | Bcr-Abl |

| Compound B | <10 | FGFRs |

| Compound C | ~20 | PDE10A |

| 2-tert-butyl-1-methyl... | TBD | TBD |

Safety and Toxicology

Currently, detailed safety data for this compound is limited; however, it is essential to conduct thorough toxicological assessments before advancing into clinical applications. The absence of available data necessitates caution when handling this compound in laboratory settings.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine and its analogs:

Structural and Functional Implications

- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may limit binding to flat receptor sites but improve resistance to enzymatic degradation compared to smaller substituents (e.g., methyl or thiophene) .

- In contrast, the pyridinyl group in 2-(pyridin-2-yl)-derivatives introduces a basic nitrogen, facilitating solubility and hydrogen bonding in aqueous environments .

- Solubility : The hydrochloride or dihydrochloride salts (e.g., thiophene and pyridinyl analogs) exhibit higher aqueous solubility than the neutral tert-butyl-methyl derivative, which is more suited to lipid-rich environments .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine typically involves:

- Formation of the 1,3-benzodiazole ring system.

- Selective methylation at the nitrogen atom (N-1 position).

- Introduction of the tert-butyl group at the 2-position.

- Amination at the 5-position of the benzodiazole ring.

Each step requires careful control of reaction conditions to ensure regioselectivity and high yield.

Preparation of the Benzodiazole Core

The benzodiazole ring is commonly synthesized via condensation reactions between o-phenylenediamine derivatives and appropriate carbonyl compounds or their equivalents.

- Condensation Reaction : o-Phenylenediamine reacts with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions to form the 1,3-benzodiazole ring.

- Cyclization Conditions : Typically performed in polar aprotic solvents such as DMF or DMSO, with heating to promote ring closure.

Introduction of the tert-Butyl Group at the 2-Position

The 2-position substitution with a tert-butyl group is achieved through:

- Alkylation : Using tert-butyl halides or tert-butyl organometallic reagents (e.g., tert-butylmagnesium bromide) to alkylate the benzodiazole intermediate.

- Reaction Conditions : Often conducted at low temperatures (e.g., −78 °C) in the presence of strong bases or organometallic reagents to facilitate nucleophilic attack at the 2-position.

- Yield Optimization : Steric hindrance from the tert-butyl group necessitates careful stoichiometric control and reaction time to maximize yield.

N-Methylation at the 1-Position

Methylation of the nitrogen atom in the benzodiazole ring is typically performed by:

- Methylating Agents : Methyl iodide or dimethyl sulfate are common reagents used for N-methylation.

- Base Catalysis : The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate methyl group transfer.

- Reaction Medium : Polar solvents like acetonitrile or DMF are preferred to dissolve both reactants and base.

Introduction of the amino group at the 5-position involves:

- Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., halogen) is present at the 5-position, amination can be performed using ammonia or amine nucleophiles.

- Direct Amination Methods : Alternatively, catalytic methods involving transition metals or sulfinylamine reagents can be used for direct amination.

A recent innovative approach involves the use of sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to synthesize primary sulfonamides, which can be adapted for amination steps in related heterocyclic compounds. This method uses organometallic nucleophiles (e.g., Grignard reagents) and proceeds under mild conditions with good yields (up to 80%) and scalability.

Detailed Research Findings and Data

Mechanistic Insights

- The tert-butyl group is introduced via nucleophilic attack of the organometallic reagent at the electrophilic 2-position of the benzodiazole intermediate.

- N-Methylation proceeds through nucleophilic substitution at the nitrogen, facilitated by base deprotonation.

- Amination via sulfinylamine reagents involves formation of sulfinamide intermediates, followed by rearrangement and elimination steps to yield the primary amine functionality. This pathway avoids harsh conditions and improves functional group tolerance.

The preparation of This compound involves a multi-step synthesis focusing on benzodiazole ring formation, selective tert-butylation, N-methylation, and amination. Recent advances employing sulfinylamine reagents and organometallic nucleophiles offer efficient, scalable, and mild methods for the introduction of amino groups, enhancing the synthetic accessibility of this compound. Optimization of reaction conditions such as temperature, stoichiometry, and solvent choice is critical for maximizing yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-1-methyl-1H-1,3-benzodiazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzodiazole derivatives often involves cyclization reactions or palladium-catalyzed coupling. For example, palladium-catalyzed hydroamination (as seen in allylamine synthesis) can be adapted by substituting allylic precursors with tert-butyl groups . Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%) critically affect yield. AI-driven retrosynthesis tools (e.g., Reaxys-based models) can predict feasible routes and optimize conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., tert-butyl at C2 and methyl at N1). High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₂H₁₇N₃, calculated 215.14 g/mol). Infrared (IR) spectroscopy identifies NH/amine stretches (~3350 cm⁻¹) and benzodiazole ring vibrations. X-ray crystallography (as applied to structurally similar thiazol-2-amine derivatives) resolves 3D conformation and hydrogen-bonding patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste services. While acute toxicity data are limited, structurally analogous compounds (e.g., benzothiazoles) show potential skin/eye irritation, necessitating first-aid measures like immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay variability (cell lines, incubation time) or impurities. Validate purity via HPLC (≥95%) and replicate assays under standardized conditions. For SAR studies, compare derivatives like 4-(tert-butyl)thiazol-2-amine (antitumor activity in Wu et al., 2016) to isolate substituent effects .

Q. What computational methods support the design of derivatives with enhanced binding affinity?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., kinase enzymes). Density Functional Theory (DFT) calculations optimize electronic properties (HOMO-LUMO gaps) for redox activity. For example, benzothiazole-triazole hybrids show improved binding via π-π stacking and hydrogen bonding .

Q. How does crystallographic data inform structural modifications for stability?

- Methodological Answer : X-ray diffraction (as in Acta Crystallographica reports) reveals packing efficiency and hydrogen-bond networks. Modifications like fluorination (to mimic 5-chlorobenzo[b]thiophen-3-amine) enhance thermal stability by reducing steric strain .

Q. What strategies mitigate environmental risks during large-scale synthesis?

- Methodological Answer : Green chemistry principles (e.g., solvent-free reactions, recyclable catalysts) reduce waste. Biodegradability assessments (OECD 301F) and soil mobility studies (via HPLC-MS) are critical. For benzodiazoles, substituents like tert-butyl may increase persistence, necessitating ozonation or UV degradation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.